molecular formula C12H6ClF7N2 B1363456 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole CAS No. 247220-85-5

4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole

Cat. No.: B1363456
CAS No.: 247220-85-5
M. Wt: 346.63 g/mol
InChI Key: OGKCAMSFEKHPOJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole is an organic compound characterized by the presence of a chloro group, a heptafluoropropyl group, and a phenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-(heptafluoropropyl)pyrazole with phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrocarbon.

    Substitution: The chloro group in the compound is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or sodium thiolate are employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted pyrazoles, oxidized phenyl derivatives, and reduced chloro derivatives.

Scientific Research Applications

4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole involves its interaction with specific molecular targets. The chloro and heptafluoropropyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)-5-phenylpyrazole
  • 4-Chloro-3-(pentafluoroethyl)-5-phenylpyrazole
  • 4-Chloro-3-(heptafluoropropyl)-5-methylpyrazole

Comparison: Compared to similar compounds, 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wider range of applications. Additionally, the phenyl group contributes to its potential biological activities, distinguishing it from other pyrazole derivatives.

Properties

IUPAC Name

4-chloro-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF7N2/c13-7-8(6-4-2-1-3-5-6)21-22-9(7)10(14,15)11(16,17)12(18,19)20/h1-5H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKCAMSFEKHPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF7N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371467
Record name 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247220-85-5
Record name 4-Chloro-3-(heptafluoropropyl)-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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